molecular formula C14H16Cl2N4 B11069936 3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Cat. No.: B11069936
M. Wt: 311.2 g/mol
InChI Key: KHTMGWLXJSVXMW-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound with the molecular formula C14H16Cl2N4 It is characterized by the presence of a triazoloazepine ring system, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and trifluoroacetic acid, and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce different aromatic or aliphatic groups.

Scientific Research Applications

3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The triazoloazepine ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is unique due to the combination of the triazoloazepine ring with the dichloroaniline moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from its individual components.

Properties

Molecular Formula

C14H16Cl2N4

Molecular Weight

311.2 g/mol

IUPAC Name

3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

InChI

InChI=1S/C14H16Cl2N4/c15-11-6-5-10(8-12(11)16)17-9-14-19-18-13-4-2-1-3-7-20(13)14/h5-6,8,17H,1-4,7,9H2

InChI Key

KHTMGWLXJSVXMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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